5-Hydroxy-PhIP
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Overview
Description
5-Hydroxy-PhIP, also known as 2-amino-1-methyl-6-(5-hydroxy)phenylimidazo[4,5-b]pyridine, is a derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PhIP is a heterocyclic amine formed during the cooking of meat at high temperatures. It is known for its mutagenic and carcinogenic properties. This compound is a metabolite of PhIP and has been studied for its potential role as a biomarker for the formation of the ultimate mutagenic metabolite of PhIP .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxy-PhIP is typically synthesized through the metabolic activation of PhIP. The process involves the N-hydroxylation of PhIP to form N-hydroxy-PhIP, followed by further metabolic reactions . The N-hydroxy-PhIP can undergo phase II esterification to form DNA adducts, and this compound is formed as a degradation product of conjugates formed from N-acetoxy-PhIP and protein, glutathione, or buffer constituents .
Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it is primarily studied in a research context rather than produced on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-PhIP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert N-hydroxy-PhIP to other derivatives.
Substitution: Substitution reactions can occur at different positions on the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Reduction: Reducing agents such as glutathione can be used.
Substitution: Various nucleophiles can participate in substitution reactions.
Major Products Formed:
DNA Adducts: Formed through the metabolic activation of N-hydroxy-PhIP.
Other Metabolites: Including this compound and its glucuronyl derivative.
Scientific Research Applications
5-Hydroxy-PhIP has several scientific research applications, including:
Chemistry: Studied for its chemical properties and reactions.
Biology: Used as a biomarker for the metabolic activation of PhIP.
Medicine: Investigated for its potential role in carcinogenesis and as a biomarker for cancer risk.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
5-Hydroxy-PhIP exerts its effects through the metabolic activation of PhIP. The process involves the N-hydroxylation of PhIP to form N-hydroxy-PhIP, followed by phase II esterification to form DNA adducts. These adducts can cause mutations and contribute to carcinogenesis. The molecular targets include DNA, and the pathways involved are related to the activation of cytochrome P450 enzymes and phase II metabolic reactions .
Comparison with Similar Compounds
PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): The parent compound of 5-Hydroxy-PhIP.
N-hydroxy-PhIP: An intermediate in the metabolic activation of PhIP.
Other Heterocyclic Amines: Such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx).
Uniqueness: this compound is unique due to its role as a biomarker for the metabolic activation of PhIP and its potential use in studying the mechanisms of carcinogenesis .
Properties
IUPAC Name |
2-amino-1-methyl-6-phenyl-4H-imidazo[4,5-b]pyridin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-17-10-7-9(8-5-3-2-4-6-8)12(18)15-11(10)16-13(17)14/h2-7H,1H3,(H3,14,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOYOLOUKGRSJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC(=O)C(=C2)C3=CC=CC=C3)N=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857822 |
Source
|
Record name | 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159471-46-2 |
Source
|
Record name | 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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